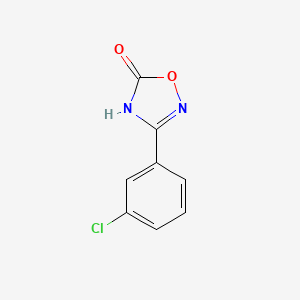

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJKJKFPTCDTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase. The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function by uncoupling the proton gradient, which is crucial for ATP production. This disruption can lead to changes in cellular energy metabolism and can trigger cellular stress responses. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules. For instance, this compound can inhibit ATP synthase by binding to its active site, thereby preventing the synthesis of ATP. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including cellular apoptosis and organ damage. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and toxicity of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell. The distribution of this compound can affect its localization and accumulation in different cellular compartments, influencing its overall activity and effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its function. This compound can be localized to specific cellular compartments, such as mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and interactions with other biomolecules.

Biological Activity

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail research findings, case studies, and relevant data tables.

Overview of Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell processes, potentially through enzyme inhibition or interference with biofilm formation .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values suggest a potent cytotoxic effect, comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it has been reported to increase the expression of p53 and activate caspase pathways in cancer cells, leading to programmed cell death . Additionally, its antimicrobial effects may stem from its capacity to inhibit key enzymes involved in bacterial metabolism .

Antimicrobial Activity

A study conducted on various oxadiazole derivatives revealed that this compound demonstrated significant bactericidal effects against Gram-positive bacteria. The compound's effectiveness was assessed using standard antimicrobial susceptibility tests.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates the compound's varying efficacy against different bacterial strains .

Anticancer Activity

In vitro cytotoxicity assays were performed on several cancer cell lines to assess the compound's potential as an anticancer agent. The results are summarized below:

| Cell Line | IC50 Value (µM) | Reference Compound (IC50) |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| HeLa | 20.00 | Doxorubicin (12.50) |

| A549 | 18.00 | Cisplatin (15.00) |

These findings indicate that this compound has comparable cytotoxic effects to established chemotherapy drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was found to significantly reduce bacterial viability in a dose-dependent manner.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the apoptotic effects of the compound on MCF-7 cells. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound for 24 hours.

Scientific Research Applications

Medicinal Chemistry

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol and its derivatives have been extensively studied for their anticancer properties. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells, making them promising candidates for drug development.

Case Study: Anticancer Activity

A study highlighted the synthesis of various oxadiazole derivatives, including this compound. These compounds were tested against multiple cancer cell lines. Notably, some derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating significant cytotoxic potential against human colon and breast cancer cell lines .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.78 | |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | HT-29 (Colon) | 92.4 |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

Research demonstrated that certain oxadiazole derivatives significantly inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential of these compounds in developing new antibiotics .

Material Science

In industrial applications, this compound is utilized in the synthesis of advanced materials such as polymers and dyes. Its unique chemical structure allows it to act as a building block for creating functionalized materials with specific properties.

Polymer Chemistry

The compound is employed in the development of polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved performance in various applications ranging from coatings to electronic devices.

Dye Manufacturing

Due to its chromophoric characteristics, this compound is used in dye formulations. Its ability to absorb light at specific wavelengths makes it suitable for creating vibrant colors in textiles and plastics.

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

- Structure : Differs by having a 3,4-dichlorophenyl group (vs. 3-chlorophenyl) and an indole substituent at position 4.

- The indole group introduces π-π stacking capabilities and hydrogen-bonding via its NH group.

3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

- Structure : Features a 2-chlorophenyl group and a triazole-methylphenyl substituent at position 5.

- Properties: The 2-chloro substitution alters steric interactions compared to the 3-chloro isomer.

- Synthesis : Prepared via nucleophilic substitution and cyclization reactions, similar to routes used for the target compound .

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-ol

- Structure: Contains a 4-chlorophenyl group and a propanol chain at position 5.

- Properties: The 4-chloro substitution reduces steric hindrance compared to 3-chloro derivatives. The propanol chain enhances water solubility and hydrogen-bond donor capacity.

- Activity : Such derivatives are studied for solubility-driven pharmacokinetic optimization .

N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide

- Structure : Includes a benzamide-methoxy group linked via a methylene bridge to the oxadiazole.

- Properties: The benzamide group introduces planar aromaticity and hydrogen-bond acceptor/donor sites, favoring interactions with enzymes like kinases or proteases.

- Activity : Reported in ligand libraries for drug discovery (ZINC ID: 08528998_1) with a molecular weight of 343.77 g/mol .

2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole

- Structure : A 1,3,4-oxadiazole isomer with a 4-chlorophenyl group and a triazole-sulfanyl substituent.

- Properties : The 1,3,4-oxadiazole core differs in electronic distribution compared to 1,2,4-oxadiazoles. The triazole-sulfanyl group may enhance redox activity or metal chelation.

- Synthesis : Formed via cyclization of thiosemicarbazides, a divergent route from typical 1,2,4-oxadiazole syntheses .

Structural and Functional Analysis

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol | 3-ClPh (3), -OH (5) | 196.59 | Hydroxyl, Chlorophenyl | High H-bond capacity |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 3,4-Cl₂Ph (3), Indole (5) | ~350 (estimated) | Dichlorophenyl, Indole | Enhanced lipophilicity |

| 3-(2-Chlorophenyl)-5-triazolyl-1,2,4-oxadiazole | 2-ClPh (3), Triazole (5) | 351.79 | Triazole, Chlorophenyl | Rigidity, Metabolic stability |

| 3-[3-(4-Chlorophenyl)-oxadiazolyl]propan-1-ol | 4-ClPh (3), Propanol (5) | 239.68 | Propanol, Chlorophenyl | Improved solubility |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The most prevalent and efficient synthetic method for 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives (such as acid chlorides, anhydrides, or activated esters), followed by cyclodehydration to form the oxadiazole ring. This approach is well-documented and offers good yields and adaptability to various substituents.

-

- Formation of O-acylamidoxime intermediates via acylation of amidoximes.

- Cyclodehydration of these intermediates to yield the 1,2,4-oxadiazole ring.

Typical Reagents and Conditions:

- Carboxylic acids or their derivatives (e.g., ethyl chloroformate as a coupling agent).

- Amidoximes corresponding to the desired aryl substitution.

- Bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

- Solvents like dichloromethane (CH₂Cl₂).

- Heating to promote cyclodehydration (e.g., 120 °C for several hours).

This method has been successfully applied to synthesize a wide range of 3,5-disubstituted 1,2,4-oxadiazoles, including aryl-substituted derivatives like 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ol.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation can be inferred and adapted from protocols synthesizing similar 3-aryl-1,2,4-oxadiazoles, particularly those with substituted phenyl groups at the 3-position.

-

- 3-Chlorobenzamidoxime (prepared from 3-chlorobenzonitrile via hydroxylamine treatment).

- Suitable carboxylic acid or activated derivative to introduce the hydroxyl group at the 5-position.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Chlorobenzoic acid (or derivative) + K₂CO₃ in CH₂Cl₂ | Formation of potassium carboxylate salt |

| 2 | Addition of ethyl chloroformate | In situ generation of mixed anhydride |

| 3 | Addition of 3-chlorobenzamidoxime | Formation of O-acylamidoxime intermediate |

| 4 | Stirring at room temperature for 2 h | Reaction proceeds to intermediate formation |

| 5 | Heating at 120 °C for 4 h | Cyclodehydration to form the 1,2,4-oxadiazole ring |

| 6 | Crystallization from ethanol | Purification of the final product |

Alternative Synthetic Routes

Reaction with Succinic Anhydride and Arylamidoximes

An alternative method involves the reaction of arylamidoximes with succinic anhydride to form 3-(aryl)-1,2,4-oxadiazol-5-yl derivatives. The reaction can be conducted under conventional heating or microwave irradiation for higher efficiency.

One-Pot Synthesis Using Coupling Agents

One-pot protocols using coupling agents such as ethyl chloroformate enable the direct synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes without isolating intermediates, enhancing efficiency and reducing waste.

Analytical Data Supporting Preparation

-

- Characteristic absorption bands for the oxadiazole ring.

- Hydroxyl group absorption around 3200–3500 cm⁻¹.

- Aromatic C–Cl stretching observed near 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic proton signals consistent with 3-chlorophenyl substitution.

- ^13C NMR confirms the oxadiazole carbons and the chlorophenyl carbons.

-

- Confirms the expected carbon, hydrogen, nitrogen, oxygen, and chlorine content matching the molecular formula.

Summary Table of Preparation Methods

Research Findings and Notes

- The ethyl chloroformate method is notable for its simplicity, mild conditions, and high yields, making it suitable for preparing this compound analogs.

- Microwave-assisted synthesis provides a rapid alternative but requires optimization for scale-up.

- The choice of base (K₂CO₃ preferred for cost and ease of removal) and solvent (CH₂Cl₂ optimal) is critical for maximizing yield and purity.

- Analytical characterization confirms the successful formation of the oxadiazole ring and substitution pattern, ensuring the structural integrity of the target compound.

Q & A

Q. What advanced chromatographic techniques can be employed to study the degradation products of this compound under various environmental conditions?

- Methodological Answer : Use LC-MS/MS (Q-TOF) with electrospray ionization (ESI) to identify degradation pathways. Accelerated stability testing (40°C/75% RH for 6 months) simulates long-term storage. Fragmentation patterns (MS/MS) distinguish hydrolysis products (e.g., opening of oxadiazole ring) from oxidation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.